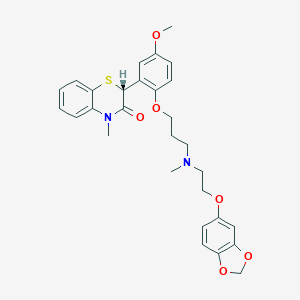

Semotiadil

Overview

Description

NNC45-0781 is a tissue-selective estrogen partial-agonist. It is a small molecule drug developed by Novo Nordisk A/S and is primarily used in scientific research. This compound has shown promise in the prevention and treatment of estrogen-related diseases, such as osteoporosis .

Scientific Research Applications

NNC45-0781 has several scientific research applications:

Chemistry: It is used as a model compound to study estrogen receptor interactions and to develop new estrogen receptor modulators.

Biology: The compound is used to investigate the biological effects of estrogen receptor activation in various tissues.

Medicine: NNC45-0781 is studied for its potential therapeutic effects in treating estrogen-related diseases, such as osteoporosis and certain cancers.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control .

Mechanism of Action

NNC45-0781 acts as a tissue-selective estrogen partial-agonist. It binds to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta, and activates them to a partial extent. This selective activation leads to the modulation of gene expression and subsequent biological effects. The compound’s tissue selectivity is attributed to its unique structure, which allows it to preferentially activate estrogen receptors in specific tissues .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Semotiadil interacts with various biomolecules, primarily enzymes and proteins. It is known to target Voltage-gated calcium channels (VDCCs), acting as a blocker . This compound has also been found to inhibit platelet aggregation in a dose-dependent manner .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit both KCl- and histamine-induced contractions, primarily by blocking voltage-dependent L-type Ca2+ channels . Additionally, it has been found to have a strong and significant effect in attenuating indices of LDL-oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a blocker of VDCCs, inhibiting the influx of calcium ions . This action is believed to be the primary mechanism through which this compound exerts its effects. Additionally, it has been found to have a strong antioxidant activity on LDL, potentially indicating a role in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-lasting effects. For instance, it was found to be effective for at least 9 hours in a rat experimental angina model, with these effects being longer-lasting than those of other Ca2+ antagonists .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats with induced pulmonary hypertension, this compound administered at doses of 10, 30, or 100 mg/kg per day was found to inhibit the development of right ventricular hypertrophy and medial thickening of pulmonary arteries .

Metabolic Pathways

Given its role as a calcium channel blocker, it is likely involved in calcium signaling pathways .

Transport and Distribution

Given its role as a calcium channel blocker, it is likely that it is transported to areas of the cell where calcium channels are present .

Subcellular Localization

Given its role as a calcium channel blocker, it is likely localized to the cell membrane where voltage-gated calcium channels are present .

Preparation Methods

The synthesis of NNC45-0781 involves several steps:

Condensation: Benzophenone is condensed with phenylacetic acid in the presence of acetic anhydride and triethylamine to form coumarin.

Reduction: The lactone function of coumarin is reduced using lithium aluminium hydride, followed by acidic treatment to furnish diaryl chromene.

Hydrogenation: The diaryl chromene is hydrogenated over palladium on carbon to produce racemic cis chromane.

O-Alkylation: The racemic cis chromane is O-alkylated with 1-(2-chloroethyl) pyrrolidine to produce the corresponding (pyrrolidinyl)ethoxy derivative.

Resolution: The desired (-)-enantiomer is obtained by resolution using active ditoluoyl tartaric acid.

Cleavage: The methoxy group is cleaved using pyridine hydrochloride at 150°C to provide the final compound

Chemical Reactions Analysis

NNC45-0781 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form its corresponding reduced derivatives.

Substitution: NNC45-0781 can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. .

Comparison with Similar Compounds

NNC45-0781 is unique compared to other estrogen receptor modulators due to its tissue-selective partial-agonist activity. Similar compounds include:

Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.

Raloxifene: Another selective estrogen receptor modulator used in the prevention and treatment of osteoporosis.

Bazedoxifene: A selective estrogen receptor modulator used in the treatment of postmenopausal osteoporosis. NNC45-0781 stands out due to its specific tissue selectivity and partial-agonist activity, making it a valuable tool in scientific research .

Properties

IUPAC Name |

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869602 | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-13-2 | |

| Record name | Semotiadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of semotiadil?

A1: this compound primarily acts as a calcium antagonist, inhibiting voltage-dependent calcium channels (VDCCs), specifically the L-type calcium channels. [, , , , , ] This inhibition reduces calcium influx into cells, leading to relaxation of vascular smooth muscle and a decrease in cardiac contractility.

Q2: Does this compound interact with other ion channels?

A2: Yes, research suggests that this compound can also interact with sodium channels, particularly the veratridine-induced, noninactivating sodium current. [] This effect may contribute to its antiarrhythmic properties.

Q3: How does the S-enantiomer of this compound (levothis compound) differ in its activity compared to the R-enantiomer?

A3: Levothis compound (S-enantiomer) exhibits a higher selectivity for sodium channels compared to the R-enantiomer. [, ] It also binds more strongly to human serum albumin (HSA) than the R-enantiomer. []

Q4: What are the downstream effects of this compound's calcium channel blocking activity in vascular smooth muscle?

A4: By blocking calcium channels in vascular smooth muscle, this compound inhibits the influx of calcium ions, leading to vasodilation. [, ] This effect reduces vascular resistance and lowers blood pressure.

Q5: Does this compound affect cytosolic calcium levels through mechanisms other than VDCC blockade?

A5: Research suggests that this compound may also inhibit calcium release from intracellular stores and potentially decrease the sensitivity of contractile elements to calcium. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention that it is a benzothiazine derivative. [, , , , ] More specific structural information can be found in the original research papers.

Q7: Are there any spectroscopic data available to characterize this compound?

A7: Yes, studies have employed various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD), to elucidate the structure and conformation of this compound. [, ]

Q8: How does the structure of this compound relate to its calcium antagonistic activity?

A8: Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity of the terminal arylalkylamine moiety in this compound congeners plays a crucial role in their calcium antagonistic activity. [] Additionally, the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts contributes to potency.

Q9: What structural modifications to this compound have been explored to enhance its activity or selectivity?

A9: Researchers have synthesized various this compound congeners with modifications to the arylalkylamine side chain and the benzothiazine ring system to investigate their impact on calcium channel blocking activity and selectivity. [, ]

Q10: What is the primary route of administration for this compound?

A10: Studies have explored both oral and intravenous administration of this compound. [, ] Oral administration shows promising antihypertensive effects with a long duration of action.

Q11: How is this compound metabolized and excreted?

A11: In rats, this compound undergoes extensive metabolism, primarily through oxidation reactions leading to the formation of phenolic metabolites. [, ] These metabolites are subsequently conjugated with glucuronic acid and excreted primarily in bile.

Q12: Does this compound exhibit enantioselective pharmacokinetics?

A12: Yes, studies using a rat liver perfusion model demonstrated significant differences in the hepatic elimination and biliary excretion kinetics between the R- and S-enantiomers of this compound. []

Q13: What is the plasma protein binding profile of this compound?

A13: this compound exhibits enantioselective binding to plasma proteins. The S-enantiomer shows a higher binding affinity to human serum albumin (HSA) compared to the R-enantiomer. [, ] Both enantiomers bind more strongly to alpha1-acid glycoprotein (AGP) than to HSA.

Q14: What in vitro models have been used to study the activity of this compound?

A14: Researchers have employed various in vitro models, including isolated blood vessels, perfused hearts, and cell cultures, to investigate the effects of this compound on vascular tone, cardiac function, and cellular mechanisms. [, , , , , ]

Q15: What animal models have been used to evaluate the therapeutic potential of this compound?

A15: Studies have utilized animal models of hypertension, angina, and arrhythmias to assess the efficacy and safety of this compound. [, , , , , , ]

Q16: Are there any clinical trials investigating the efficacy of this compound in humans?

A16: While the provided abstracts mention studies in essential hypertension patients, they do not provide details on large-scale clinical trials. [, ]

Q17: What is known about the toxicity and safety profile of this compound?

A17: The provided abstracts do not delve into the details of toxicity and long-term safety profiles. Further investigation of the original research articles is necessary to access this information.

Q18: Have any specific drug delivery systems been explored for this compound?

A18: The provided abstracts do not mention specific drug delivery systems designed for this compound.

Q19: What analytical methods have been employed to quantify this compound?

A19: Researchers have utilized high-performance liquid chromatography (HPLC) techniques, including high-performance frontal analysis (HPFA), to quantify this compound and its enantiomers in various biological matrices. [, , ]

Q20: Have any radiolabeled forms of this compound been developed for research purposes?

A20: Yes, [11C]this compound has been synthesized and used in research to investigate its biodistribution and pharmacokinetic properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)